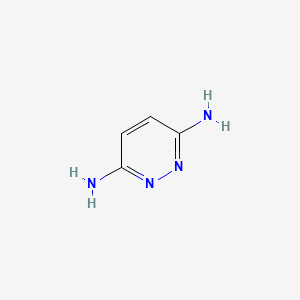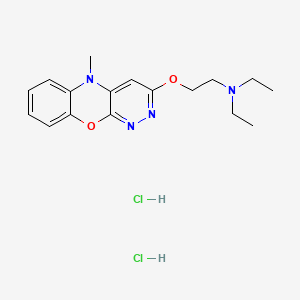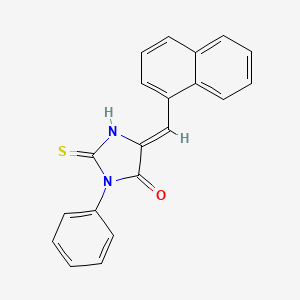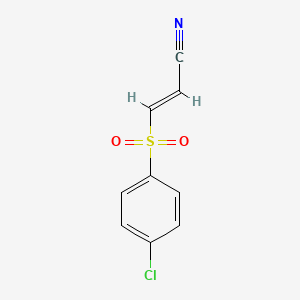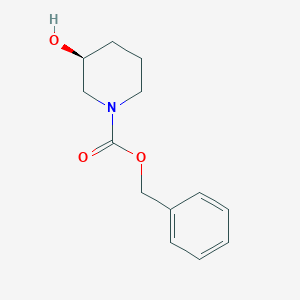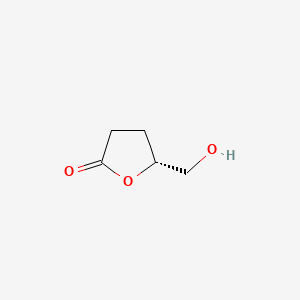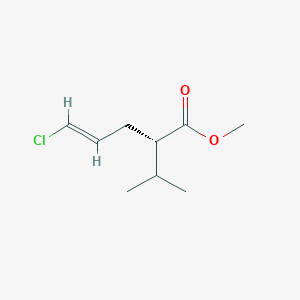
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves reacting 5-phenyl (4-tolyl)isoxazole-3-carbaldehydes with amino acids (such as 4-aminobutyric and 6-aminocaproic acids, L-valine, L-leucine, or L-isoleucine) in the presence of lithium hydride, sodium methoxide, cesium carbonate, or calcium hydride in boiling methanol .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate has been involved in various synthetic processes and chemical transformations. For instance, Gimalova et al. (2013) synthesized a related compound from l-tartaric acid, leading to further chemical transformations (Gimalova et al., 2013). Similarly, Pizzioli et al. (1998) demonstrated the synthesis of versatile reagents for the preparation of polyfunctional heterocyclic systems using a related compound (Pizzioli et al., 1998).
Applications in Organic Chemistry
The compound's derivatives have been used in various organic chemistry applications, such as in the study by Panek and Beresis (1993), which explored the Lewis acid promoted addition of chiral (E)-crotylsilanes (Panek & Beresis, 1993). Buchholz and Hoffmann (1991) also utilized derivatives of this compound in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids (Buchholz & Hoffmann, 1991).
Potential Biological Activities
A study by Murugavel et al. (2016) explored the potential antimicrobial agent properties and inhibition of penicillin-binding protein using a novel methyl derivative (Murugavel et al., 2016). This highlights the biomedical research potential of this compound's derivatives.
Propriétés
IUPAC Name |
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTVFRXXWPLV-JQTRYQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C/C=C/Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335344 |
Source


|
| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate | |
CAS RN |
387353-77-7 |
Source


|
| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


